3-(4-Methoxybenzoyl)quinoline
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Overview
Description
3-(4-Methoxybenzoyl)quinoline is a chemical compound that belongs to the quinoline family Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their broad range of biological activities and applications in medicinal chemistry The structure of this compound consists of a quinoline ring system substituted with a 4-methoxybenzoyl group at the third position
Mechanism of Action
Target of Action
3-(4-Methoxybenzoyl)quinoline, also known as 4-(4-Methoxybenzoyl)quinoline, is a derivative of quinoline, a class of compounds that have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . Quinolines primarily target bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them effective targets for antimicrobial action .
Mode of Action
Quinolines exert their bactericidal effect by interfering with a bacterium’s ability to make DNA . They form a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, blocking bacterial DNA supercoiling . This prevents the bacteria from replicating their DNA, inhibiting their growth and proliferation .
Biochemical Pathways
Quinolines in general are known to interfere with dna replication in bacteria by inhibiting the action of gyrase and topoisomerase iv enzymes . This disruption of DNA replication can lead to cell death, providing the antimicrobial effect of these compounds .
Pharmacokinetics
Quinolones, a class of compounds related to quinolines, are known to have good oral bioavailability and are widely distributed in the body . They are metabolized in the liver and excreted primarily in the urine
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and proliferation. By interfering with DNA replication, this compound prevents bacteria from multiplying, which can help to control bacterial infections .
Biochemical Analysis
Biochemical Properties
3-(4-Methoxybenzoyl)quinoline, like other quinoline derivatives, is known to interact with various enzymes and proteins. For instance, quinolines have been shown to inhibit the TbrPDEB1 enzyme, a member of cyclic nucleotide phosphodiesterases . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions.
Cellular Effects
Quinoline derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . Therefore, it’s plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Quinoline derivatives are generally stable and do not degrade rapidly .
Metabolic Pathways
Quinoline and its derivatives are known to undergo hydroxylation at position 2 .
Preparation Methods
The synthesis of 3-(4-Methoxybenzoyl)quinoline can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically uses o-aminoacetophenone and an aldehyde as starting materials. The reaction is catalyzed by an acid or base and proceeds under reflux conditions to form the quinoline ring system. Another method involves the Pfitzinger reaction, where isatin and an aryl methyl ketone are used as starting materials in the presence of a base.
Industrial production methods for quinoline derivatives, including this compound, often focus on green and sustainable chemistry approaches. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to minimize environmental impact .
Chemical Reactions Analysis
3-(4-Methoxybenzoyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitroquinoline derivatives, while halogenation can produce halogenated quinolines .
Scientific Research Applications
3-(4-Methoxybenzoyl)quinoline has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: Quinolines, including this compound, are investigated for their potential as antimicrobial, antimalarial, and anticancer agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure
Comparison with Similar Compounds
3-(4-Methoxybenzoyl)quinoline can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also exhibits activity against autoimmune diseases.
Quinoline N-oxide: A derivative with enhanced oxidative properties.
4-Hydroxyquinoline: Known for its antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzoyl group enhances its ability to interact with biological targets and may improve its pharmacokinetic properties compared to other quinoline derivatives .
Properties
IUPAC Name |
(4-methoxyphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-20-15-8-6-12(7-9-15)17(19)14-10-13-4-2-3-5-16(13)18-11-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTFADVZQDRLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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